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molecular formula C7H11N3 B015563 N1-(Pyridin-2-yl)ethane-1,2-diamine CAS No. 74764-17-3

N1-(Pyridin-2-yl)ethane-1,2-diamine

Cat. No. B015563
M. Wt: 137.18 g/mol
InChI Key: TYHXIJJQIJKFSO-UHFFFAOYSA-N
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Patent
US04547506

Procedure details

2-Bromopyridine (15.8 g), ethylene diamine (30 g) and pyridine (10 ml) were heated together under reflux for 3 hr. The mixture was stripped to remove the excess of ethylene diamine and the residue taken up in water. The pH was adjusted to 14 and extracted with chloroform. The extracts were dried (K2CO3), stripped and the residue distilled at reduced pressure to give 2-(2-aminoethylamino) pyridine, 8.24 g (60%) bp 80° C., 0.01 mm Hg. (ii) A mixture of sodium hydride (0.53 g) and 2-(aminoethylamino)pyridine (2.74 g) in DMSO (30 ml) was heated slowly to 85° C. under nitrogen. After the evolution of hydrogen had ceased the solution was cooled to room temperature and benzyl bromide (2.37 ml) added dropwise keeping the temperature below 30° C. After a further 1 hr, water (200 ml) was added, the mixture extracted with ether and the extract washed with 2N hydrochloric acid. The pH of the aqueous layer was adjusted to 4.5 and extracted with chloroform. The pH was further raised to 14 and extracted with ether. After drying (K2CO3) and stripping, the final ether extract gave 2-[N-(2-aminoethyl)-N-benzylamino]pyridine (2.58 g) as an oil which was used without further purification.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([NH2:11])[CH2:9][NH2:10]>N1C=CC=CC=1>[NH2:10][CH2:9][CH2:8][NH:11][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove the excess of ethylene diamine
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (K2CO3)
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCNC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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